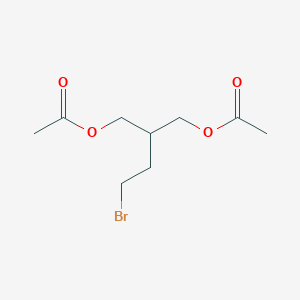

2-(Acetoxymethyl)-4-bromobutyl acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated esters and related compounds involves reactions with bases, alcohols, and acids. For instance, 2-Bromo-2,2-dinitroethyl acetate reacts with bases to yield various products, including 1-bromo-1,1-dinitro-2-methoxyethane and 2-bromo-2,2-dinitroethanol . Similarly, 4-bromobutyl acetate can be synthesized by reacting 1,4-butanediol with hydrogen bromide and acetic acid, with the yield being significantly affected by the reaction conditions . These studies suggest that the synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate would likely involve careful control of reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, with the presence of bromine often inducing electron-withdrawing effects. For example, in 2-bromoacetoxybenzoic acid, the Br atom is rotationally disordered and affects the bond angles around it . Similarly, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the Br atom is shown to be electron-withdrawing, which influences the molecular geometry . These findings suggest that the molecular structure of 2-(Acetoxymethyl)-4-bromobutyl acetate would also be influenced by the presence of the bromine atom, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Brominated esters participate in various chemical reactions, including annulations and condensations. For instance, 2-(acetoxymethyl)buta-2,3-dienoate can undergo phosphine-catalyzed annulations with bisnucleophiles to form cyclopentene and tetrahydropyridazine derivatives . The reactivity of 2-(2'-acetoxy-5'-bromomethylphenyl)-2H-benzotriazole in acetylation and bromination reactions has also been studied, with the yield being influenced by reaction conditions . These studies indicate that 2-(Acetoxymethyl)-4-bromobutyl acetate would likely be reactive in similar chemical transformations, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters are influenced by their molecular structure. The presence of electron-withdrawing bromine atoms and electron-donating groups like methoxy or acetoxy groups can affect properties such as solubility, boiling point, and reactivity. While the specific properties of 2-(Acetoxymethyl)-4-bromobutyl acetate are not discussed in the provided papers, the properties of structurally related compounds suggest that it would exhibit characteristics typical of brominated esters, such as sensitivity to reaction conditions and potential for diverse chemical reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- "2-(Acetoxymethyl)-4-bromobutyl acetate" and similar compounds have been investigated for their chemical synthesis and reaction mechanisms. One study focused on the one-pot synthesis of 4-bromobutyl acetate, showcasing the optimization of reaction conditions to achieve high yields, which is critical for industrial applications and further chemical transformations (Heng, 2008). Additionally, the alkylation of ambident anions with 4-bromobutyl acetate led to the formation of O- and N-alkylated derivatives, highlighting its versatility as a reagent in organic synthesis (Khudina et al., 2017).

Antibacterial Activity

- The compound has also been a precursor in the synthesis of N-alkyl-substituted 4-aryldiazenylpyrazoles, which demonstrated modest antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Ivanova et al., 2013).

Enzymatic Resolution

- In the realm of enzymatic processes, derivatives of 2-(acetoxymethyl)-4-bromobutyl acetate have been involved in the kinetic resolution of compounds, such as ethyl 2-hydroxy-4-phenylbutyrate, which is a key intermediate in synthesizing angiotensin-converting enzyme inhibitors. This highlights its role in producing pharmaceutically relevant substances (Liese et al., 2002).

Tuberculostatic Activity

- Synthesis of polyfluoroalkyl-containing pyrazoles using 4-bromobutyl acetate has been explored for producing compounds with moderate tuberculostatic activity, indicating its contribution to the development of new treatments for tuberculosis (Ivanova et al., 2011).

Fluorescent Probes

- The compound has been utilized in the design of a fluorescent probe for the detection of hydrazine, a substance of environmental and biological concern due to its high toxicity. The probe demonstrated low cytotoxicity, reasonable cell permeability, and a large Stokes shift, showing its potential for environmental monitoring and biological applications (Zhu et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(acetyloxymethyl)-4-bromobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVYTSAUFAJNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

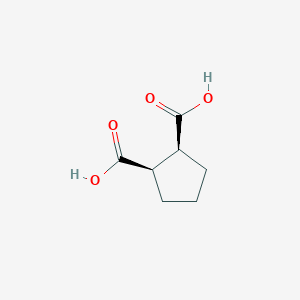

CC(=O)OCC(CCBr)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetoxymethyl)-4-bromobutyl acetate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)